1-Azabicyclo[2.2.2]octan-4-amine
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Overview
Description
1-Azabicyclo[2.2.2]octan-4-amine is a nitrogen-containing heterocycle . It is structurally unique and exhibits diverse chemistry . This compound is a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 1-Azabicyclo[2.2.2]octan-4-amine has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[2.2.2]octan-4-amine is characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring . The InChI code for this compound is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H .Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-4-amine participates in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . For example, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate, readily prepared from commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium periodate, converts oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Azabicyclo[2.2.2]octan-4-amine include a molecular weight of 199.12 . Its boiling point is 259.3°C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Biomedical Materials
The cationic ring-opening polymerization of 1-azabicyclo[2.2.2]octan-4-amine, commonly called conidine, has been studied with some chiral tricyclic amino acid esters as acylation agents to obtain optically active biopolymers . These biopolymers have different masses and their structures were confirmed by FT-IR, UV, and NMR . This application is particularly relevant in the field of biomedical materials.
Drug Discovery
The 2-azabicyclo[3.2.1]octane system, which is similar to 1-azabicyclo[2.2.2]octan-4-amine, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis of Bioactive Molecules
The 2-azabicyclo[3.2.1]octane system has been used in the synthesis of bioactive molecules . This is particularly interesting from a pharmaceutical point of view .
Biomass Valorization
Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations . The 2-azabicyclo[3.2.1]octane system has been used in this research .
Palladium-Catalyzed Reactions
The 2-azabicyclo[3.2.1]octane system has been used in palladium-catalyzed reactions . This is a part of synthetic organic chemistry .
Photochemistry and Photocatalysis
The 2-azabicyclo[3.2.1]octane system has been used in photochemistry and photocatalysis . This is another area of synthetic organic chemistry .
Future Directions
The chemistry and applications of 1-Azabicyclo[2.2.2]octan-4-amine remain underexplored . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the potential for future research in this area .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-1-4-9(5-2-7)6-3-7/h1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHZCRAKOJSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-4-amine |
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